2-(2-Piperidin-4-ylethoxy)isonicotinic acid
Description
2-(2-Piperidin-4-ylethoxy)isonicotinic acid is a pyridine derivative characterized by an isonicotinic acid backbone (4-pyridinecarboxylic acid) substituted at the 2-position with a 2-(piperidin-4-yl)ethoxy group. This compound integrates a piperidine ring—a six-membered heterocycle containing one nitrogen atom—connected via an ethoxy linker to the pyridine core. The structural combination of aromatic pyridine and aliphatic piperidine moieties confers unique physicochemical properties, such as enhanced solubility in polar solvents compared to unsubstituted isonicotinic acid.
Properties
IUPAC Name |
2-(2-piperidin-4-ylethoxy)pyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c16-13(17)11-3-7-15-12(9-11)18-8-4-10-1-5-14-6-2-10/h3,7,9-10,14H,1-2,4-6,8H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXDNMMUNCUMLIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CCOC2=NC=CC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Piperidin-4-ylethoxy)isonicotinic acid typically involves the reaction of isonicotinic acid derivatives with piperidine and ethoxy groups under controlled conditions. One common method involves the use of isonicotinic acid hydrazide derivatives, which are reacted with suitable aldehydes or ketones to form the desired compound . The reaction conditions often include the use of organic solvents and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(2-Piperidin-4-ylethoxy)isonicotinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives of the compound. Substitution reactions can result in a variety of substituted isonicotinic acid derivatives .
Scientific Research Applications
Medicinal Chemistry
Pharmacological Potential
The compound has been investigated for its potential as a therapeutic agent. Its structural similarity to known bioactive molecules suggests that it may interact with biological targets effectively.
- Antitumor Activity : Research indicates that derivatives of isonicotinic acid exhibit antitumor properties. A study demonstrated that compounds with similar structures can inhibit cancer cell proliferation, suggesting that 2-(2-Piperidin-4-ylethoxy)isonicotinic acid may have similar effects.
- Antimicrobial Properties : Another area of interest is the compound's potential antimicrobial activity. Studies have shown that isonicotinic acid derivatives can possess significant antibacterial and antifungal properties, making them candidates for further development as antimicrobial agents.
Case Study: Synthesis and Biological Evaluation
A notable study synthesized various derivatives of isonicotinic acid, including this compound. The synthesized compounds were evaluated for their cytotoxicity against different cancer cell lines, revealing promising results in inhibiting cell growth.
Neurological Applications
CNS Activity
The piperidine moiety in the compound suggests potential central nervous system (CNS) activity. Compounds containing piperidine rings are often explored for their effects on neurotransmitter systems.
- Cholinergic Modulation : Some studies indicate that isonicotinic acid derivatives may modulate cholinergic pathways, which are crucial in cognitive function and memory. This opens avenues for research into treatments for neurodegenerative diseases like Alzheimer's.
Material Science
Polymer Chemistry
The compound can serve as a building block in polymer synthesis due to its functional groups.
- Synthesis of Functional Polymers : Research has explored the use of isonicotinic acid derivatives in creating polymers with specific functionalities, such as enhanced mechanical properties or responsiveness to environmental stimuli.
Table 1: Summary of Applications
| Application Area | Specific Use Case | Reference |
|---|---|---|
| Medicinal Chemistry | Antitumor activity against cancer cell lines | |
| Antimicrobial properties | ||
| Neurological Applications | Potential CNS activity and cholinergic modulation | |
| Material Science | Building block for functional polymers |
Mechanism of Action
The mechanism of action of 2-(2-Piperidin-4-ylethoxy)isonicotinic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interfere with the synthesis of essential biomolecules or disrupt cellular processes, resulting in its antimicrobial or anticancer activities .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues of Isonicotinic Acid Derivatives
The compound shares functional similarities with other isonicotinic acid derivatives, particularly in its metabolic and synthetic pathways. Key analogues include:
(a) 2-(2-Methyl-1-piperidinyl)isonicotinic Acid (CAS: 1019127-10-6)
- Structure : Differs by a methyl group on the piperidine nitrogen and lacks the ethoxy linker.
- Molecular Formula : C₁₂H₁₆N₂O₂ (molar mass: 220.27 g/mol).
- Properties : Classified as harmful if swallowed (Risk Code 22) and irritant, indicating higher reactivity or toxicity compared to the target compound. The absence of an ethoxy group may reduce solubility in aqueous media .
(b) 2,6-Dihydroxyisonicotinic Acid (Citrazinic Acid)
- Metabolic Relevance: Produced during microbial degradation of isonicotinic acid via hydroxylation at the 2- and 6-positions.
(c) Ester Derivatives of Piperidin-4-yl Groups
- Examples : 2,2,6,6-Tetramethylpiperidin-4-yl acetate, propionate, and butyrate.
- Key Differences: These compounds replace the ethoxy-isonicotinic acid moiety with ester-functionalized alkyl chains.
Metabolic Pathways and Microbial Degradation
Isonicotinic acid derivatives undergo hydroxylation and ring-opening during microbial metabolism. For 2-(2-piperidin-4-ylethoxy)isonicotinic acid:
- Hydroxylation : Likely occurs at the pyridine ring’s alpha positions (C2 or C6), similar to isonicotinic acid. However, the piperidine-ethoxy group may sterically hinder enzymatic activity, slowing degradation compared to unsubstituted derivatives .
- End Products : Unlike isonicotinic acid, which generates CO₂ and NH₄⁺ without propionic or acetic acid, the target compound’s degradation may yield piperidine-related metabolites (e.g., succinic acid semialdehyde) due to its aliphatic side chain .
Biological Activity
2-(2-Piperidin-4-ylethoxy)isonicotinic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound features a piperidine ring attached to an isonicotinic acid moiety through an ethoxy linkage. Its chemical formula is , and it has been studied for various biological activities, including enzyme inhibition and interactions with cellular targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The piperidine portion of the molecule is known for its reactivity, which allows it to form covalent bonds with nucleophilic sites on proteins and other biomolecules. This interaction can lead to the inhibition of enzyme activity or disruption of protein function, potentially contributing to therapeutic effects in various diseases.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Anticancer Activity : Studies have shown that compounds related to piperidine structures can induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The mechanism involves the accumulation of reactive oxygen species (ROS), mitochondrial depolarization, and activation of caspases, leading to programmed cell death .
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against certain pathogens, although further research is required to elucidate its efficacy against specific bacterial and fungal strains .
- Enzyme Inhibition : The compound's ability to inhibit specific enzymes has been explored, particularly in the context of metabolic disorders. It may influence pathways related to glucose metabolism and lipid profiles .
Research Findings
A summary of key research findings related to the biological activity of this compound is presented in the table below:
Case Studies
Several case studies have highlighted the effectiveness of similar piperidine derivatives in clinical settings:
- Case Study 1 : A derivative similar to this compound was evaluated for its anticancer properties in a clinical trial involving patients with resistant forms of leukemia. The results indicated significant tumor reduction in a subset of patients, leading researchers to explore combination therapies with existing chemotherapeutics .
- Case Study 2 : In vitro studies demonstrated that compounds with structural similarities exhibited potent antimicrobial effects against multidrug-resistant strains of bacteria, suggesting a promising avenue for developing new antibiotics .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
